Cas no 482-28-0 (1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-)
![1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- structure](https://it.kuujia.com/scimg/cas/482-28-0x500.png)
482-28-0 structure
Nome del prodotto:1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-
- Cinchonamine
- 2-[2-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
- SCHEMBL178054
- Cinchonamin
- 482-28-0
- NS00042350
- DTXSID90878432
- SMR000224771
- SCHEMBL178055
- CHEMBL1545942
- 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol
- AB00562937-06
- BDBM50419186
- 1H-Indole-3-ethanol, 2-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1.alpha.,2.alpha.,4.alpha.,5.beta.)]-
- 2-[2-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-1H-indol-3-yl]ethanol #
- MLS000701616
- HMS2520B09
- YAUKSCGKZYUZRH-UHFFFAOYSA-N
- AE-562/12222303
- Q27149729
- CHEBI:80687
-
- Inchi: InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14?,18-/m0/s1
- Chiave InChI: YAUKSCGKZYUZRH-LWINWCPBSA-N
- Sorrisi: OCCC1C2=CC=CC=C2NC=1[C@@H]1CC2CCN1C[C@@H]2C=C
Proprietà calcolate
- Massa esatta: 296.18902
- Massa monoisotopica: 296.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 412
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 39.3A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.0689 (rough estimate)
- Punto di fusione: 186°; mp 194°
- Punto di ebollizione: 438°C (rough estimate)
- Punto di infiammabilità: 242.8°C
- Indice di rifrazione: 1.5600 (estimate)
- PSA: 39.26
- pka: pK in 80% methyl Cellosolve: 8.28(at 25℃)
- Rotazione specifica: D20 +123° (c = 0.66 in ethanol)
1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]- Letteratura correlata
-
David G. Smith,Naveed Sajid,Simone Rehn,Ramya Chandramohan,Isaac J. Carney,Misbahul A. Khan,Elizabeth J. New Analyst 2016 141 4608
-
2. Measurements and analysis of excess volumes of some alkan-2-one-1-chloroalkane mixtures using Nitta–Chao and Prigogine–Flory–Patterson modelsJosé M. Pico,Consolación P. Menaut,E. Jiménez,José L. Legido,Jesefa Fernández,M. Inmaculada Paz Andrade J. Chem. Soc. Faraday Trans. 1996 92 4453
482-28-0 (1H-Indole-3-ethanol,2-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-) Prodotti correlati
- 16049-28-8(Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)-)
- 22424-59-5(3-(5-(Benzyloxy)-2-nitrophenyl)-2-oxopropanoic Acid)
- 1628612-41-8(methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride)
- 2408972-83-6(2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride)
- 301683-74-9(11-amino-7-thia-9,11-diazatricyclo[6.4.0.02,?]dodeca-1(8),2(6),9-trien-12-one)
- 1105206-86-7(2-fluoro-N-{6-methyl-1,2oxazolo5,4-bpyridin-3-yl}benzamide)
- 1798418-09-3((E)-N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-phenylethene-1-sulfonamide)
- 2098075-94-4(6-Phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 69086-88-0(1-(O-Chlorophenyl)-2,2-dibromo-1-propanone)
- 898464-04-5(2-4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-phenylacetamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
